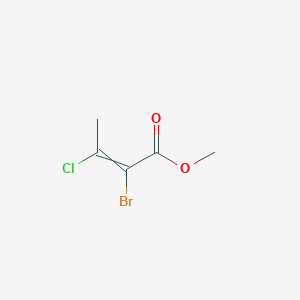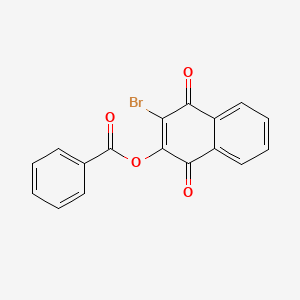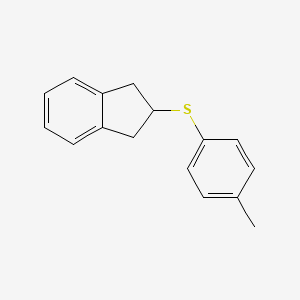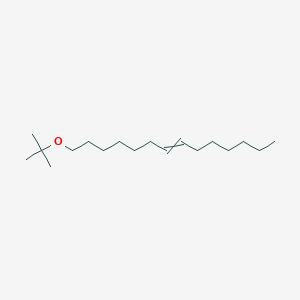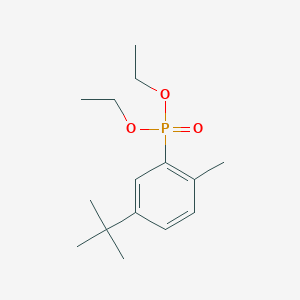
Diethyl (5-tert-butyl-2-methylphenyl)phosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl (5-tert-butyl-2-methylphenyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a substituted phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (5-tert-butyl-2-methylphenyl)phosphonate typically involves the reaction of diethyl phosphite with a suitable aryl halide under conditions that promote the formation of the phosphonate ester. One common method is the Michaelis-Arbuzov reaction, where diethyl phosphite reacts with an aryl halide in the presence of a base to form the desired phosphonate . This reaction can be catalyzed by various metal catalysts, such as palladium or copper, to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale Michaelis-Arbuzov reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can further improve the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
Diethyl (5-tert-butyl-2-methylphenyl)phosphonate can undergo various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols) . Reaction conditions typically involve the use of solvents such as dichloromethane or toluene, and the reactions are often carried out under inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phosphonate group can yield phosphonic acids, while nucleophilic substitution can produce a variety of substituted phosphonates .
科学的研究の応用
Diethyl (5-tert-butyl-2-methylphenyl)phosphonate has several scientific research applications:
作用機序
The mechanism of action of diethyl (5-tert-butyl-2-methylphenyl)phosphonate involves its interaction with molecular targets through the phosphonate group. This group can form strong bonds with metal ions and other electrophilic centers, making it a potent inhibitor of enzymes that require metal cofactors . The compound can also participate in various biochemical pathways involving phosphorus metabolism .
類似化合物との比較
Similar Compounds
- Diethyl methylphosphonate
- Diethyl phenylphosphonate
- Diethyl chloromethylphosphonate
Uniqueness
Diethyl (5-tert-butyl-2-methylphenyl)phosphonate is unique due to the presence of the tert-butyl and methyl substituents on the phenyl ring, which can influence its reactivity and interaction with other molecules . These substituents can provide steric hindrance and electronic effects that differentiate it from other phosphonate compounds .
特性
CAS番号 |
98910-93-1 |
|---|---|
分子式 |
C15H25O3P |
分子量 |
284.33 g/mol |
IUPAC名 |
4-tert-butyl-2-diethoxyphosphoryl-1-methylbenzene |
InChI |
InChI=1S/C15H25O3P/c1-7-17-19(16,18-8-2)14-11-13(15(4,5)6)10-9-12(14)3/h9-11H,7-8H2,1-6H3 |
InChIキー |
QZYYHVPAWBFUMU-UHFFFAOYSA-N |
正規SMILES |
CCOP(=O)(C1=C(C=CC(=C1)C(C)(C)C)C)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


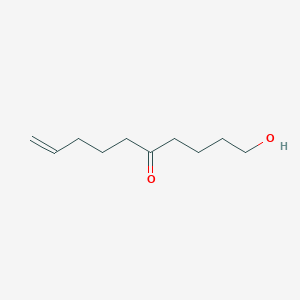
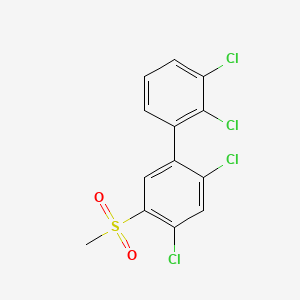
![3-[([1,1'-Biphenyl]-4-yl)methylidene]oxolan-2-one](/img/structure/B14345287.png)
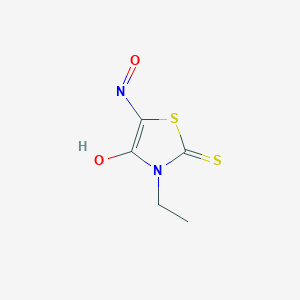
![Benzoic acid, 2-[(3-methylphenyl)amino]-3-nitro-](/img/structure/B14345292.png)

